2-(4-Bromophenyl)-5,5-dimethylmorpholine
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Overview
Description
2-(4-Bromophenyl)-5,5-dimethylmorpholine is an organic compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a bromophenyl group attached to the morpholine ring, which is further substituted with two methyl groups. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-5,5-dimethylmorpholine typically involves the reaction of 4-bromobenzaldehyde with 2,2-dimethyl-1,3-propanediol in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including condensation, cyclization, and bromination, to yield the desired product. Common reagents used in this synthesis include bromine, sodium hydroxide, and various organic solvents such as dichloromethane and ethanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are carefully controlled to optimize yield and purity, and the final product is purified using techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-5,5-dimethylmorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF) or potassium cyanide in ethanol.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Azides or nitriles.
Scientific Research Applications
2-(4-Bromophenyl)-5,5-dimethylmorpholine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-5,5-dimethylmorpholine involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, leading to the modulation of various biochemical processes. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
2-(4-Bromophenyl)-5,5-dimethylmorpholine can be compared with other similar compounds, such as:
4-Bromophenylacetic acid: Another bromophenyl derivative with different functional groups and applications.
4-Bromophenyl 4-bromobenzoate: A compound with similar bromophenyl groups but different structural features and properties.
Thiazole derivatives: Compounds with similar biological activities but different core structures.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H16BrNO |
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Molecular Weight |
270.17 g/mol |
IUPAC Name |
2-(4-bromophenyl)-5,5-dimethylmorpholine |
InChI |
InChI=1S/C12H16BrNO/c1-12(2)8-15-11(7-14-12)9-3-5-10(13)6-4-9/h3-6,11,14H,7-8H2,1-2H3 |
InChI Key |
QWRFAGZIDLBJRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(CN1)C2=CC=C(C=C2)Br)C |
Origin of Product |
United States |
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